molecular formula C25H19ClFN3O B2576157 5-(4-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189940-17-7

5-(4-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2576157
CAS No.: 1189940-17-7
M. Wt: 431.9
InChI Key: AEGKZVXUCKYYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19ClFN3O and its molecular weight is 431.9. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

One study on a structurally related compound, "8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one," reveals its potential as a novel inhibitor of hepatitis B. The compound showed nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro, suggesting its potential application in antiviral therapy (Ivashchenko et al., 2019).

Anticancer Activity

Synthetic analogs of the pyrimido[5,4-b]indol class have been evaluated for their antitumor activities. For instance, compounds with a similar backbone structure have shown significant activity against various cancer cell lines, highlighting the potential of such compounds in cancer research and treatment strategies (Penthala et al., 2011).

Enzyme Inhibition

Compounds structurally related to "5-(4-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one" have been explored for their enzyme inhibitory properties. For example, derivatives of the pyrimido[5,4-b]indol skeleton have been studied for their affinity towards adenosine receptors, indicating potential applications in the modulation of enzymatic pathways related to neurological and cardiovascular diseases (Betti et al., 1999).

Mechanism of Action

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O/c1-16-2-11-22-21(12-16)23-24(30(22)14-18-3-7-19(26)8-4-18)25(31)29(15-28-23)13-17-5-9-20(27)10-6-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGKZVXUCKYYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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